molecular formula C17H14N2O5 B4182328 N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B4182328
M. Wt: 326.30 g/mol
InChI Key: UBJDZBFWKFWUPU-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as MNBC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBC belongs to the family of benzofuran derivatives and has been found to possess several biochemical and physiological effects.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide exerts its therapeutic effects through the modulation of various neurotransmitters and receptors in the brain. N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide has been found to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide is its potential therapeutic applications. N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide has been found to possess several beneficial properties that make it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the study of N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide. One of the areas of interest is the potential use of N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide in the treatment of neurodegenerative diseases. N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide has been found to possess neuroprotective properties and may be a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods for N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide to improve its bioavailability and therapeutic efficacy. Additionally, further studies are needed to understand the exact mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide and its potential side effects.
Conclusion:
In conclusion, N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide possesses several biochemical and physiological effects and has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Further studies are needed to fully understand the potential therapeutic applications of N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide and its mechanism of action.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-10-12-5-3-4-6-15(12)24-16(10)17(20)18-13-8-7-11(23-2)9-14(13)19(21)22/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJDZBFWKFWUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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